molecular formula C6H2Cl2N4O2 B8427773 2,4-Dichloro-6-nitroazidobenzene

2,4-Dichloro-6-nitroazidobenzene

Cat. No.: B8427773
M. Wt: 233.01 g/mol
InChI Key: QPMMSMSKTWYKDO-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroazidobenzene is a polyfunctional aromatic compound featuring a benzene ring substituted with two chlorine atoms (positions 2 and 4), a nitro group (position 6), and an azide group (position 1).

Properties

Molecular Formula

C6H2Cl2N4O2

Molecular Weight

233.01 g/mol

IUPAC Name

2-azido-1,5-dichloro-3-nitrobenzene

InChI

InChI=1S/C6H2Cl2N4O2/c7-3-1-4(8)6(10-11-9)5(2-3)12(13)14/h1-2H

InChI Key

QPMMSMSKTWYKDO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N=[N+]=[N-])Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Azido-4-nitrobenzene (CAS 99-55-8)

Molecular Formula : C₆H₄N₄O₂
Key Data :

  • Synthesis : Prepared via diazotization of p-nitroaniline in HCl, followed by sodium azide substitution, yielding 93.5% .
  • Melting Point : 65–68°C .
  • Functional Groups: Azide (N₃⁻) and nitro (NO₂) groups at para positions.

Comparison :

  • Applications : Likely used as a precursor in click chemistry or explosives research, though its lower substituent complexity may limit versatility.
6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6)

Molecular Formula : C₁₆H₁₄ClN₃O₄S₂
Key Data :

  • Melting Point : 318–319°C (decomposition) .
  • Spectroscopy : IR shows C=N stretch at 1630 cm⁻¹ and SO₂ stretches at 1340–1150 cm⁻¹; NMR confirms aromatic and hydrazine-linked protons .

Comparison :

  • Structural Complexity : The benzodithiazine core and additional functional groups (e.g., SO₂, hydrazine) differentiate it from 2,4-Dichloro-6-nitroazidobenzene.
  • Stability : Higher thermal stability (decomposition >300°C) due to rigid heterocyclic structure vs. the simpler nitroazidobenzene analog.
4-Dimethylaminoazobenzene

Molecular Formula : C₁₄H₁₅N₃
Key Data :

  • Hazards: Classified as a carcinogen with occupational exposure risks .

Comparison :

  • Functional Groups: Azo (N=N) and dimethylamino (N(CH₃)₂) groups vs. azide and nitro in the target compound.
  • Applications : Primarily a dye, whereas this compound’s reactivity suggests use in explosives or pharmaceuticals.

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Melting Point (°C) Key Functional Groups Synthesis Yield (%) Hazards
This compound C₆H₂Cl₂N₄O₂ (inferred) Not reported Cl, NO₂, N₃⁻ Not reported Shock/heat sensitivity (inferred)
1-Azido-4-nitrobenzene C₆H₄N₄O₂ 65–68 N₃⁻, NO₂ 93.5 Moderate instability
Compound 6 C₁₆H₁₄ClN₃O₄S₂ 318–319 (dec.) Cl, SO₂, C=N, NO₂ 98 High thermal stability
4-Dimethylaminoazobenzene C₁₄H₁₅N₃ Not reported N=N, N(CH₃)₂ Not reported Carcinogenicity

Research Findings and Implications

  • Electronic Effects : Chlorine and nitro groups in this compound likely enhance electrophilicity at the azide-bearing position, increasing reactivity in cycloaddition or decomposition pathways compared to less-substituted analogs .
  • Stability Concerns : The combination of azide and nitro groups raises safety risks; similar compounds (e.g., 1-azido-4-nitrobenzene) require careful handling .
  • Synthetic Challenges : Multi-substituted nitroazidobenzenes may require optimized diazotization conditions to avoid premature decomposition .

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